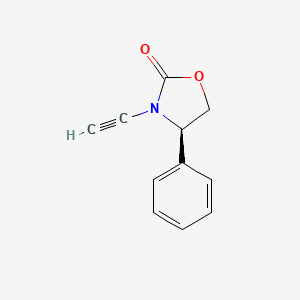
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- is a peptide composed of multiple L-valine units. L-Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in various biological processes, including protein synthesis, tissue repair, and energy production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- involves the stepwise addition of L-valine units. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled on a solid support, with each L-valine unit being added sequentially. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of peptide synthesis, allowing for the efficient production of large quantities of the compound. The process involves the use of protected amino acids and coupling reagents, followed by deprotection and purification steps to obtain the final product.
化学反应分析
Types of Reactions
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
科学研究应用
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The peptide is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: The peptide can be used in the development of biomaterials and as a component in cosmetic formulations.
作用机制
The mechanism of action of L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- involves its interaction with specific molecular targets and pathways. In biological systems, the peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with aminoacyl-tRNA synthetases, facilitating the incorporation of L-valine into proteins during translation.
相似化合物的比较
Similar Compounds
L-Alanyl-L-valine: A dipeptide composed of L-alanine and L-valine.
L-Valyl-L-alanine: A dipeptide composed of two L-valine units.
L-Valyl-L-leucine: A dipeptide composed of L-valine and L-leucine.
Uniqueness
L-Valine, L-valyl-L-valyl-L-valyl-L-valyl- is unique due to its repetitive L-valine units, which may confer specific structural and functional properties. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity, making it a valuable tool in various research and industrial applications.
属性
CAS 编号 |
350702-73-7 |
|---|---|
分子式 |
C25H47N5O6 |
分子量 |
513.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H47N5O6/c1-11(2)16(26)21(31)27-17(12(3)4)22(32)28-18(13(5)6)23(33)29-19(14(7)8)24(34)30-20(15(9)10)25(35)36/h11-20H,26H2,1-10H3,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)/t16-,17-,18-,19-,20-/m0/s1 |
InChI 键 |
HFUNJXASGLSBOP-HVTWWXFQSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




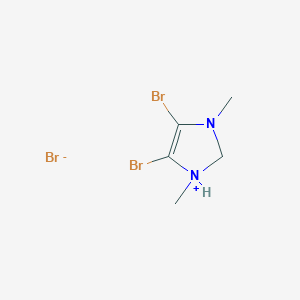

![4,4'-[3,6,9,12-Tetraoxatetradecane-1,14-diylbis(oxy)]dipyridine](/img/structure/B14243913.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
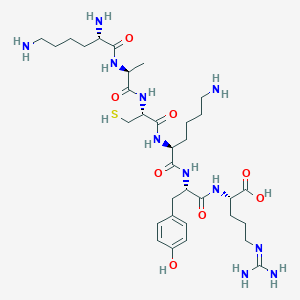
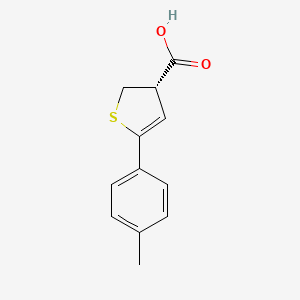
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
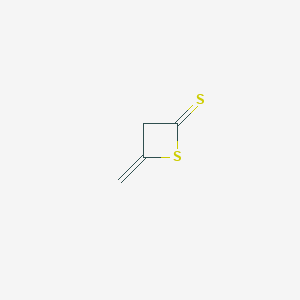
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)

